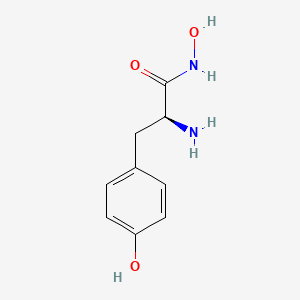

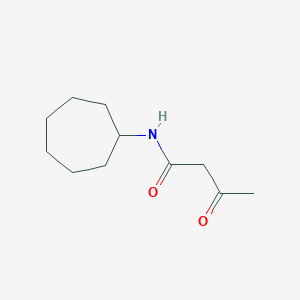

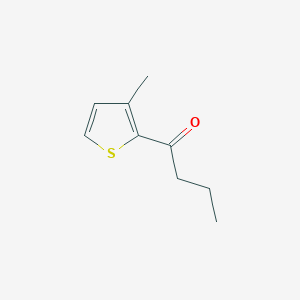

n-Cycloheptyl-3-oxobutanamide

説明

Synthesis Analysis

The synthesis of compounds similar to n-Cycloheptyl-3-oxobutanamide often involves intricate organic reactions that ensure the correct assembly of the cycloheptyl ring and the oxobutanamide group. For instance, methods such as the manganese(III)-induced oxidative intramolecular cyclization have been used to produce related structures, showcasing the complexity and precision required in synthetic organic chemistry (Asahi & Nishino, 2009).

Molecular Structure Analysis

The molecular structure of n-Cycloheptyl-3-oxobutanamide, particularly the cycloheptyl ring, significantly influences its chemical behavior and interactions. Cyclobutanes and similar cycloalkanes have been extensively studied, revealing that such rings can impart significant strain and unique geometrical features to the molecules, affecting their reactivity and physical properties. For instance, electron diffraction studies have provided insights into the bond distances and angles in cyclobutanes, which could be analogous to aspects of n-Cycloheptyl-3-oxobutanamide's structure (Dunitz & Schomaker, 1952).

Chemical Reactions and Properties

n-Cycloheptyl-3-oxobutanamide may undergo various chemical reactions, leveraging the reactivity of both the cycloheptyl ring and the oxobutanamide moiety. Compounds with similar structures have been shown to participate in reactions like [2+2] photocycloadditions, demonstrating the potential for constructing complex molecular architectures (Gutekunst & Baran, 2011). These reactions are pivotal for expanding the utility and application of such compounds in synthetic chemistry.

科学的研究の応用

- Field : Chemistry

- Application : n-Cycloheptyl-3-oxobutanamide is used in the synthesis of heteroaromatics . It has been utilized as a readily obtainable compound in the development of a variety of heteroaromatic syntheses .

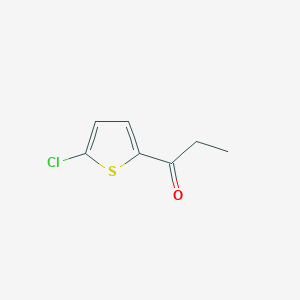

- Method : The compound is treated with phenyl isocyanate at room temperature in a basic medium and DMF to afford a thiocarbamoyl derivative . This intermediate is then allowed to react with α-halo carbonyl compounds such as ethyl chloroacetate and chloroacetonitrile in dry DMF at room temperature to furnish thiophene and thiazole derivatives .

- Results : The synthesized compounds were evaluated for their antibacterial and antioxidant activity, showing different degrees of activity .

Safety And Hazards

特性

IUPAC Name |

N-cycloheptyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-9(13)8-11(14)12-10-6-4-2-3-5-7-10/h10H,2-8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAZFTVQGVRDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294650 | |

| Record name | n-cycloheptyl-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Cycloheptyl-3-oxobutanamide | |

CAS RN |

58102-38-8 | |

| Record name | NSC97561 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-cycloheptyl-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1266859.png)